

# n-Propyl trichloroacetate molecular formula

## C<sub>5</sub>H<sub>7</sub>Cl<sub>3</sub>O<sub>2</sub>

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### Compound of Interest

Compound Name: *n*-Propyl trichloroacetate

Cat. No.: B083142

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## n-Propyl Trichloroacetate: A Technical Overview

Molecular Formula: C<sub>5</sub>H<sub>7</sub>Cl<sub>3</sub>O<sub>2</sub> CAS Number: 13313-91-2

This technical guide provides a comprehensive overview of **n-propyl trichloroacetate**, a chlorinated organic compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields. Due to the limited availability of detailed public data for this specific ester, some information is inferred from its parent compound, trichloroacetic acid, and general principles of organic chemistry.

## Chemical and Physical Properties

**n-Propyl trichloroacetate** is the ester formed from n-propanol and trichloroacetic acid. The following table summarizes its key physical and chemical properties.

Property	Value	Source
Molecular Weight	205.46 g/mol	Calculated
Density	1.381 g/cm <sup>3</sup>	[1]
Boiling Point	186.5 °C at 760 mmHg	[1]
Flash Point	67.6 °C	[1]
Refractive Index	1.469	[1]
LogP (Predicted)	3.17	[1]

## Synthesis

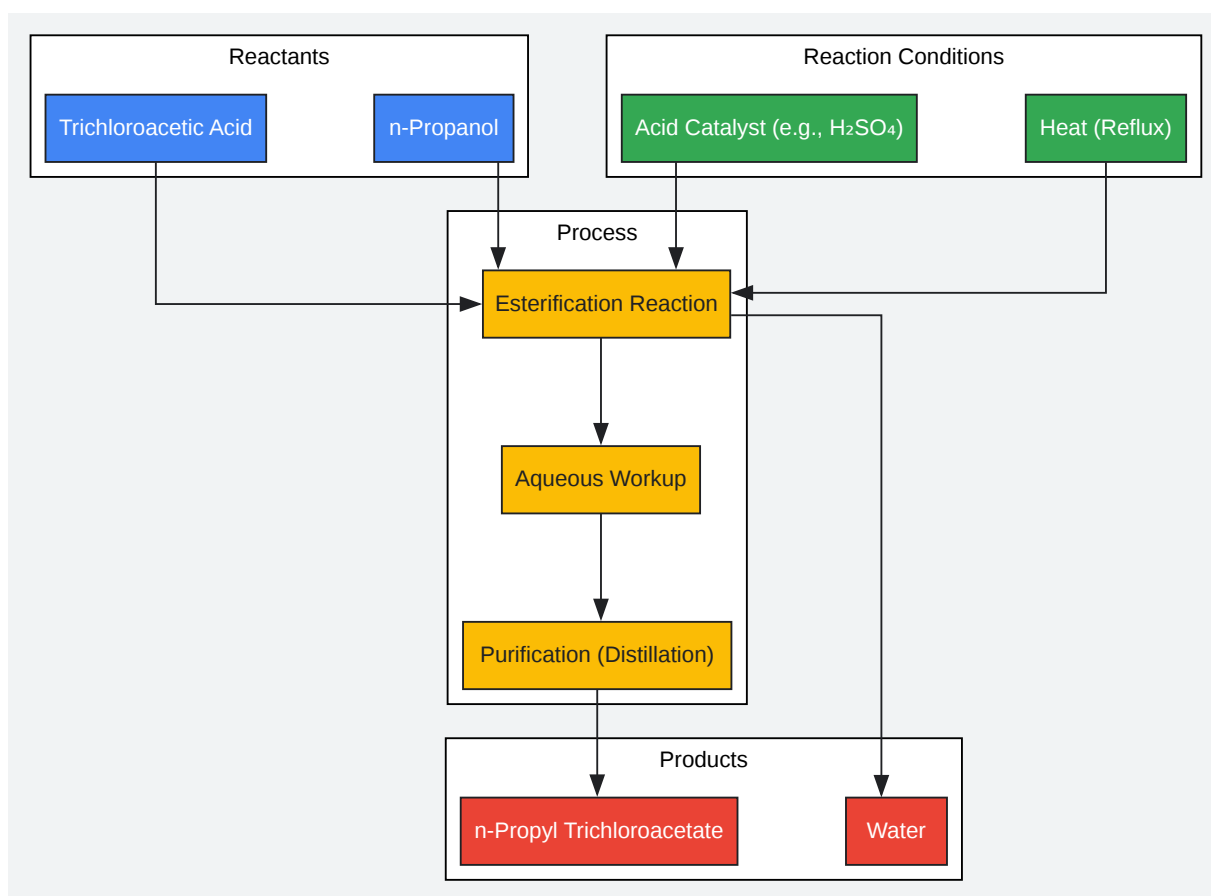
While a detailed, peer-reviewed synthesis protocol specifically for **n-propyl trichloroacetate** is not readily available in the public domain, it can be prepared by the standard esterification of trichloroacetic acid with n-propanol. The most common method for this type of reaction is the Fischer esterification.

## General Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure and may require optimization for specific lab conditions and desired yield.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trichloroacetic acid (1.0 equivalent) and n-propanol (1.5-2.0 equivalents).
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-3 mol% of the limiting reagent).
- **Reaction:** Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Subsequently, wash with brine.

- Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.



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Caption: General workflow for the synthesis of **n-propyl trichloroacetate** via Fischer esterification.

## Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for **n-propyl trichloroacetate** is scarce. For structural confirmation, the following spectral characteristics would be expected:

- $^1\text{H}$  NMR: A triplet corresponding to the terminal methyl group of the propyl chain, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the ester oxygen. The chemical shifts would be influenced by the electron-withdrawing trichloroacetyl group.
- $^{13}\text{C}$  NMR: Signals for the three distinct carbons of the propyl group, a signal for the carbonyl carbon, and a signal for the trichloromethyl carbon.
- IR Spectroscopy: A strong absorption band characteristic of the C=O (ester) stretch, typically in the range of  $1735\text{--}1750\text{ cm}^{-1}$ , and C-O stretching bands.
- Mass Spectrometry: The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the propyl group and other characteristic fragments.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **n-propyl trichloroacetate** is not readily available. Therefore, handling precautions should be based on the hazardous properties of its parent compounds, trichloroacetic acid and n-propanol, and related chlorinated compounds.

Potential Hazards:

- Skin and Eye Irritation/Corrosion: Trichloroacetic acid is corrosive and can cause severe skin burns and eye damage. Esters can also be irritating to the skin and eyes.
- Inhalation: Vapors may be irritating to the respiratory tract.
- Toxicity: While specific toxicity data for **n-propyl trichloroacetate** is unavailable, many chlorinated organic compounds exhibit some level of toxicity.

Recommended Precautions:

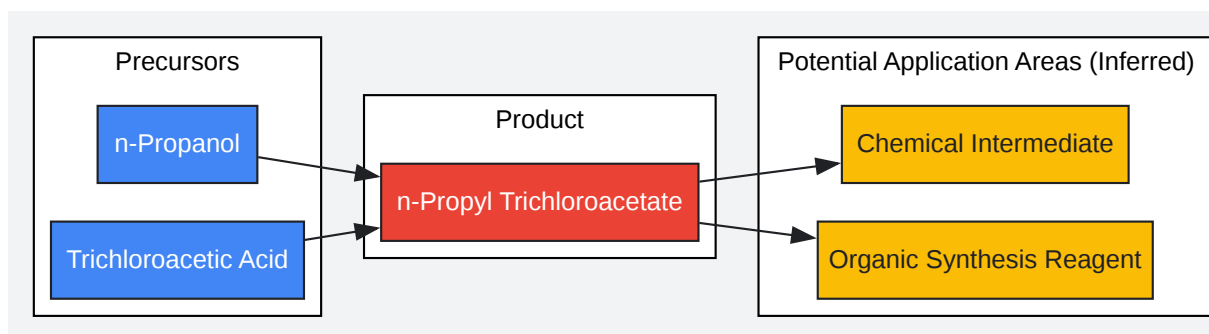
- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

## Applications and Biological Activity

Information regarding the specific applications of **n-propyl trichloroacetate** in drug development or its biological activity is limited in publicly accessible literature. However, the trichloroacetyl group is a feature in some molecules of biological interest, and trichloroacetic acid itself has several applications in biochemistry and as a chemical reagent.

- **Biochemical Applications of Trichloroacetic Acid:** Trichloroacetic acid is widely used for the precipitation of macromolecules, such as proteins, DNA, and RNA, from solution[2]. It is also used in clinical chemistry.
- **Chemical Synthesis:** Trichloroacetic acid and its derivatives can be used as reagents or intermediates in organic synthesis. For example, trichloroacetamide is used in the production of some pesticides and pharmaceuticals[3].

The biological effects of **n-propyl trichloroacetate** have not been well-documented. Any research in a biological context would require thorough toxicological evaluation.



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Caption: Logical relationship of **n-propyl trichloroacetate** to its precursors and potential applications.

## Conclusion

**n-Propyl trichloroacetate** is a compound for which detailed public data is limited. Its properties and synthesis can be generally understood from the chemistry of its constituent parts, trichloroacetic acid and n-propanol. Further research is needed to fully characterize its spectroscopic properties, toxicological profile, and potential applications, particularly in the field of drug development. Researchers working with this compound should exercise caution and adhere to strict safety protocols, drawing guidance from the known hazards of related chemicals.

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